

Application Notes and Protocols for Measuring 5-Amino-6-methoxypicolinic Acid Activity

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Compound of Interest

Compound Name: 5-Amino-6-methoxypicolinic acid

Cat. No.: B1403787

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Introduction

5-Amino-6-methoxypicolinic acid is a pyridine carboxylic acid derivative with potential therapeutic applications. Picolinic acid, a metabolite of tryptophan, and its derivatives have demonstrated a range of biological activities, including immunomodulatory, antimicrobial, and anticancer effects. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of **5-Amino-6-methoxypicolinic acid**, as well as an analytical method for its quantification.

Analytical Quantification of 5-Amino-6-methoxypicolinic acid

A robust analytical method is crucial for the accurate quantification of **5-Amino-6-methoxypicolinic acid** in various matrices. The following protocol is based on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of picolinic acid and its derivatives.^{[1][2]}

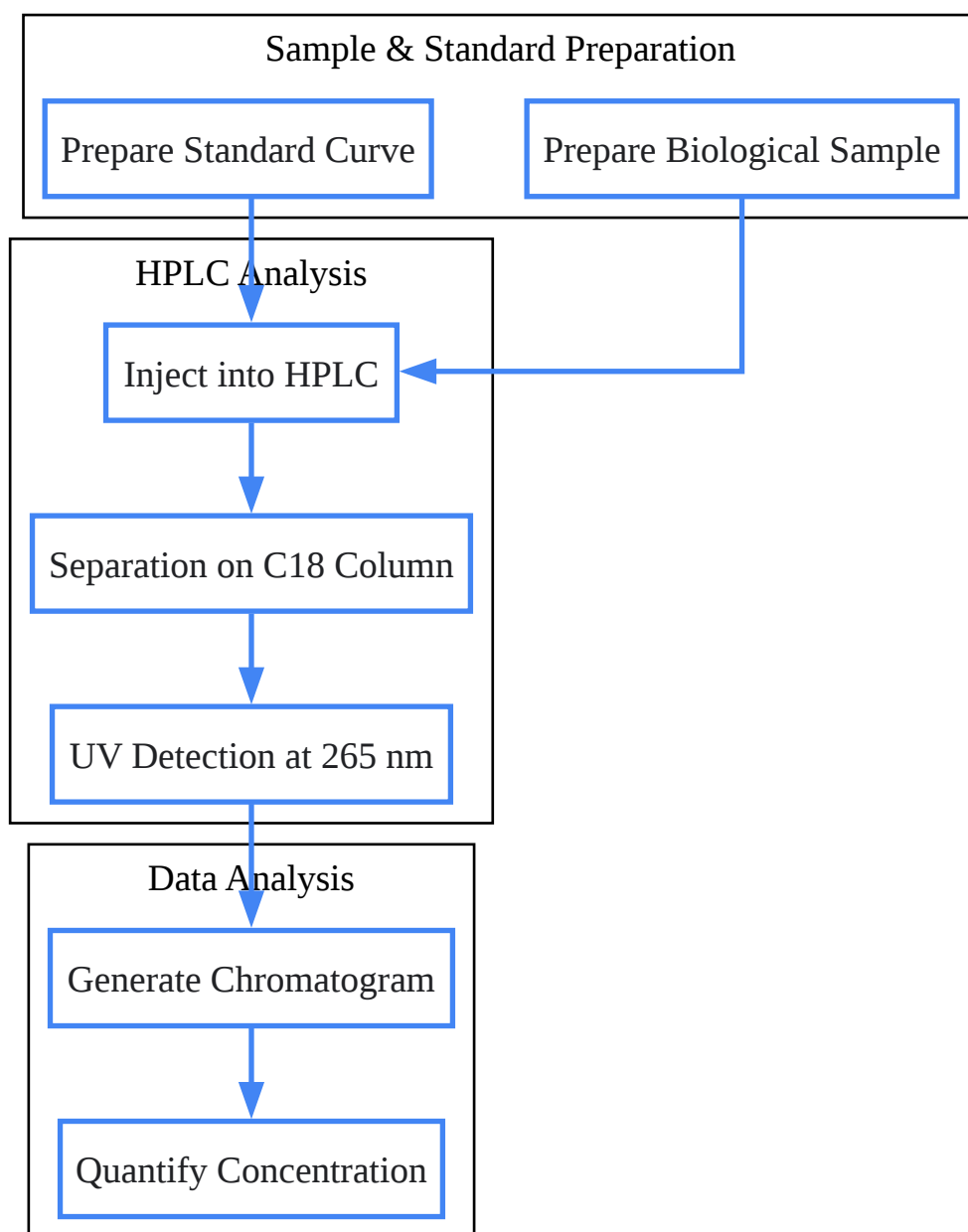
Experimental Protocol

Parameter	Condition
Instrument	HPLC system with UV-Vis Detector
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Isocratic elution with 0.1 M Sodium Phosphate buffer (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	265 nm
Injection Volume	20 µL
Column Temperature	30°C
Standard Preparation	Prepare a stock solution of 5-Amino-6-methoxypicolinic acid (1 mg/mL) in the mobile phase. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve.
Sample Preparation	For in vitro samples, centrifuge to remove debris and dilute the supernatant in the mobile phase.

Data Presentation

Analyte	Retention Time (min)	Linear Range (µg/mL)	Limit of Detection (µg/mL)
5-Amino-6-methoxypicolinic acid	To be determined	1 - 100	To be determined

Workflow for HPLC Quantification



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HPLC Quantification Workflow

Immunomodulatory Activity Assays

Picolinic acid is known to modulate immune responses, particularly macrophage activation.[3] The following assays will help determine the immunomodulatory potential of **5-Amino-6-methoxypicolinic acid**.

Macrophage Activation and Cytokine Profiling

This protocol assesses the ability of the test compound to induce the activation of macrophages and modulate the secretion of key pro-inflammatory and anti-inflammatory cytokines.

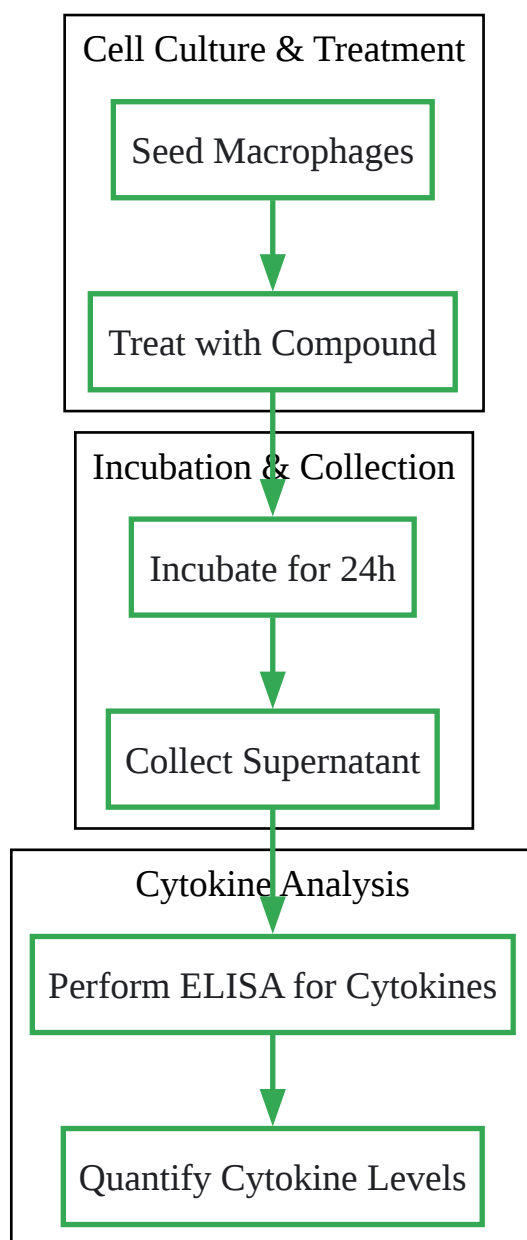
Experimental Protocol

Step	Procedure
1. Cell Culture	Culture murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (THP-1 differentiated with PMA) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
2. Cell Seeding	Seed cells in a 24-well plate at a density of 2×10^5 cells/well and allow them to adhere overnight.
3. Treatment	Treat the cells with various concentrations of 5-Amino-6-methoxypicolinic acid (e.g., 1, 10, 100 μ M). Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS at 1 μ g/mL).
4. Incubation	Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
5. Supernatant Collection	After incubation, collect the cell culture supernatants and store them at -80°C for cytokine analysis.
6. Cytokine Analysis	Quantify the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation

Treatment	Concentration (μM)	TNF-α (pg/mL)	IL-6 (pg/mL)	IL-10 (pg/mL)
Vehicle Control	-			
LPS (Positive Control)	1 μg/mL			
5-Amino-6-methoxypicolinic acid	1			
10				
100				

Macrophage Activation and Cytokine Profiling Workflow



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Macrophage Activation Assay Workflow

Lymphocyte Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation of lymphocytes, a key aspect of the adaptive immune response.

Experimental Protocol

Step	Procedure
1. Lymphocyte Isolation	Isolate splenocytes from a mouse and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
2. Cell Seeding	Seed the lymphocytes in a 96-well plate at a density of 2×10^5 cells/well in RPMI-1640 medium.
3. Treatment	Add various concentrations of 5-Amino-6-methoxypicolinic acid. Include a vehicle control, a positive control for proliferation (e.g., Concanavalin A at $5 \mu\text{g/mL}$), and a negative control (medium alone).[4]
4. Incubation	Incubate the plate for 48 hours at 37°C in a 5% CO_2 incubator.
5. MTT Addition	Add $20 \mu\text{L}$ of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
6. Solubilization	Carefully remove the supernatant and add $150 \mu\text{L}$ of DMSO to each well to dissolve the formazan crystals.
7. Absorbance Measurement	Measure the absorbance at 570 nm using a microplate reader.
8. Calculation	Calculate the Stimulation Index (SI) = $(\text{Absorbance of treated cells}) / (\text{Absorbance of untreated cells})$.

Data Presentation

Treatment	Concentration (μM)	Absorbance (570 nm)	Stimulation Index (SI)
Vehicle Control	-	1.0	
Concanavalin A	5 μg/mL		
5-Amino-6-methoxypicolinic acid	1		
	10		
	100		

Anticancer Activity Assay

Several derivatives of picolinic acid have shown promise as anticancer agents.[\[5\]](#)[\[6\]](#)[\[7\]](#) The following assay evaluates the cytotoxic effect of **5-Amino-6-methoxypicolinic acid** on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[5\]](#)

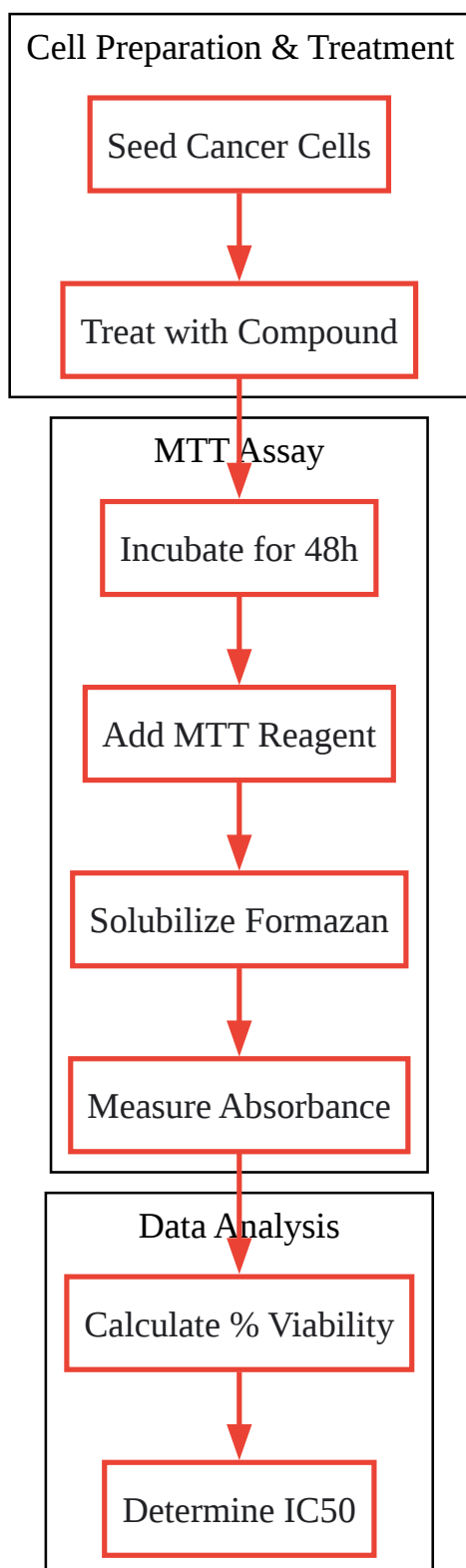
Experimental Protocol

Step	Procedure
1. Cell Seeding	Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5×10^3 cells/well and allow them to attach overnight.
2. Treatment	Treat the cells with a range of concentrations of 5-Amino-6-methoxypicolinic acid (e.g., 0.1, 1, 10, 100, 1000 μ M). Include a vehicle control.
3. Incubation	Incubate for 48 hours at 37°C in a 5% CO ₂ incubator.
4. MTT Addition	Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
5. Solubilization	Remove the supernatant and add 150 μ L of DMSO to each well.
6. Absorbance Measurement	Measure the absorbance at 570 nm.
7. Calculation	Calculate the percentage of cell viability relative to the vehicle control and determine the IC ₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Concentration (μM)	% Cell Viability
0 (Vehicle)	100
0.1	
1	
10	
100	
1000	
IC50 (μM)	

Anticancer Cell Viability Assay Workflow



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Anticancer MTT Assay Workflow

Antimicrobial Activity Assay

Picolinic acid and its derivatives have been reported to possess antimicrobial properties.^{[4][8]}

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

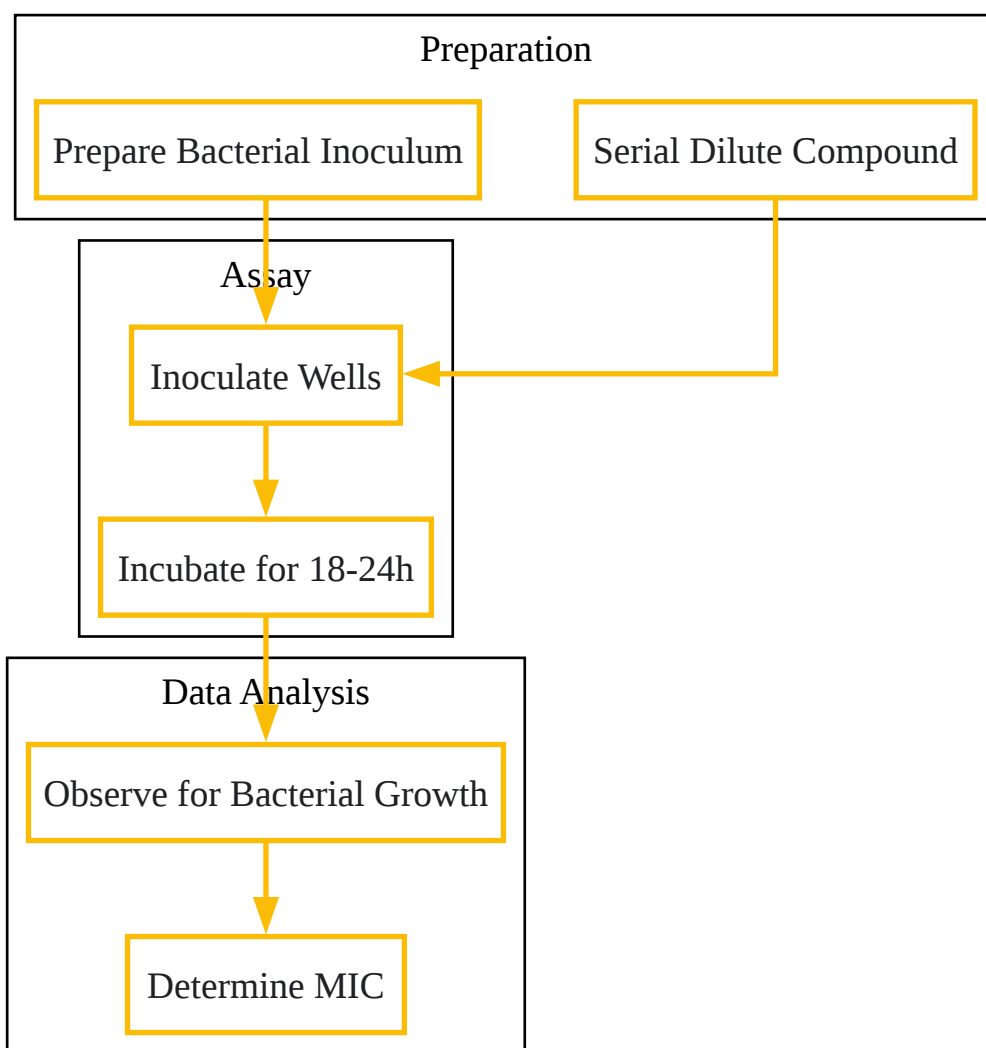
Experimental Protocol

Step	Procedure
1. Bacterial Culture	Grow bacterial strains (e.g., <i>E. coli</i> , <i>S. aureus</i>) in a suitable broth medium overnight.
2. Inoculum Preparation	Dilute the overnight culture to achieve a final concentration of 5×10^5 CFU/mL in the assay wells.
3. Serial Dilution	In a 96-well plate, perform a two-fold serial dilution of 5-Amino-6-methoxypicolinic acid in the broth medium.
4. Inoculation	Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth alone).
5. Incubation	Incubate the plate at 37°C for 18-24 hours.
6. MIC Determination	The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

Bacterial Strain	MIC (µg/mL)
Escherichia coli	
Staphylococcus aureus	

Antimicrobial MIC Assay Workflow



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Antimicrobial MIC Assay Workflow

Anti-inflammatory Activity Assay

The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of reactive oxygen species (ROS) from activated immune cells.

Reactive Oxygen Species (ROS) Inhibition Assay

This assay measures the inhibition of the oxidative burst in neutrophils or other phagocytic cells.

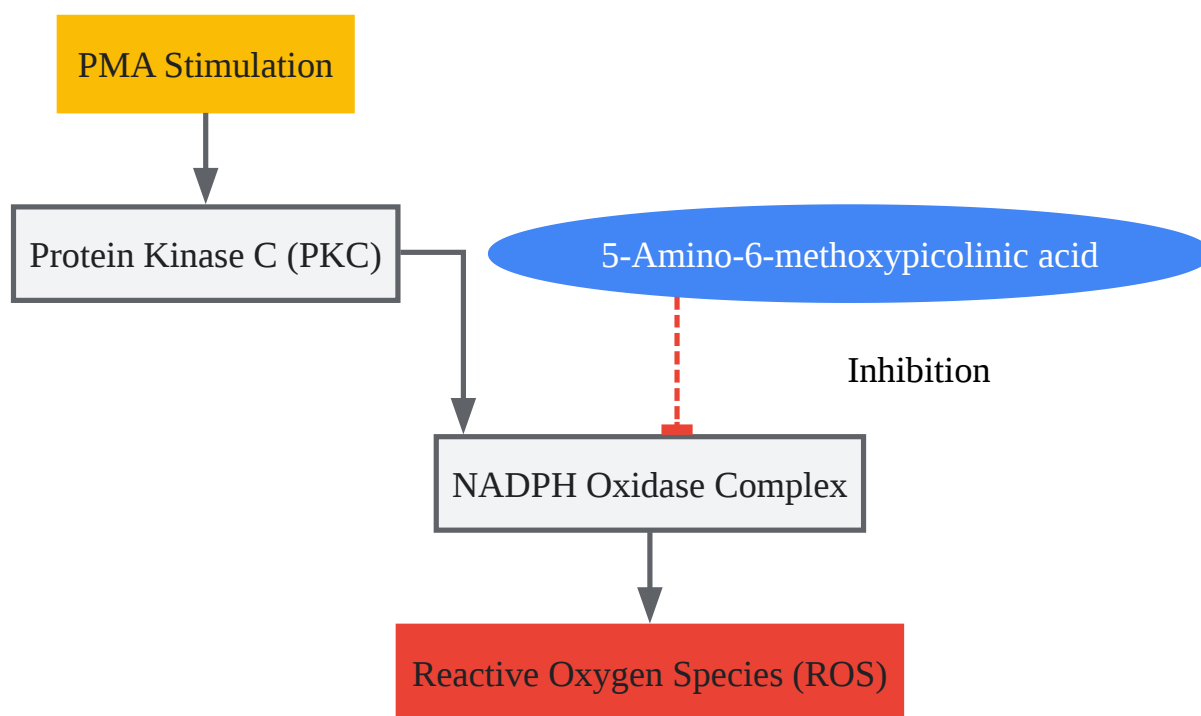
Experimental Protocol

Step	Procedure
1. Cell Isolation	Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
2. Cell Treatment	Pre-incubate the neutrophils with various concentrations of 5-Amino-6-methoxypicolinic acid for 15 minutes.
3. Stimulation	Stimulate the cells with a potent activator of the oxidative burst, such as phorbol 12-myristate 13-acetate (PMA).
4. ROS Detection	Measure ROS production using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
5. Fluorescence Measurement	Measure the fluorescence intensity using a fluorescence plate reader.
6. Calculation	Calculate the percentage of ROS inhibition compared to the stimulated control without the compound.

Data Presentation

Concentration (μM)	% ROS Inhibition
0 (PMA alone)	0
1	
10	
100	
IC50 (μM)	

Potential Signaling Pathway for Anti-inflammatory Activity



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ROS Inhibition Pathway

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